molecular formula C8H12O3 B175509 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid CAS No. 199924-89-5

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid

Cat. No.: B175509
CAS No.: 199924-89-5
M. Wt: 156.18 g/mol
InChI Key: DJUHOXYGLAVZDX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is a chiral dihydropyran derivative that serves as a valuable synthetic intermediate and potential scaffold in organic and medicinal chemistry research. Compounds featuring the 3,4-dihydropyran-2-one core are known for their significant biological activities and are frequently investigated as versatile platforms for accessing functionalized enones, γ-lactones, and other complex molecular architectures . Research Applications & Value: The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules. The dihydropyran structure is a common motif in natural products and pharmaceuticals. Related dihydropyran-2-one structures have been synthesized via organocatalytic methods, such as N-heterocyclic carbene (NHC) catalysis, involving [4+2] cycloadditions, highlighting the relevance of this chemical class in modern synthetic methodology . Furthermore, structurally similar dihydroheterocyclic carboxylic acids, such as 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines, suggesting a potential research direction for this compound in biological screening . For Research Use Only This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions based on its Safety Data Sheet (SDS).

Properties

IUPAC Name

2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6-4-3-5-8(2,11-6)7(9)10/h4H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUHOXYGLAVZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(O1)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the dihydropyran ring through [4+2]- and [3+3]-type cycloadditions . These reactions often require specific substrates and catalysts, and the conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) . This method is scalable and can produce significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions to achieve desired substitutions.

Major Products Formed:

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid often involves the use of organocatalytic methods. Recent advancements have demonstrated efficient pathways using N-heterocyclic carbenes (NHCs) to produce high yields of this compound along with its derivatives .

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound serves as a precursor for synthesizing various biologically active molecules. Its ability to undergo reactions such as the Knoevenagel condensation makes it valuable in constructing complex organic frameworks .
  • Synthesis of Dihydropyran Derivatives :
    • It can be transformed into other dihydropyran derivatives that are crucial in drug development. For instance, the reaction of this compound with α,β-unsaturated aldehydes has led to the formation of chiral dihydropyranones with potential pharmacological activities .
  • Polymer Chemistry :
    • Due to its structural characteristics, this compound can be utilized in polymer synthesis, contributing to the development of new materials with desirable properties .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing compounds with anticancer properties. The synthesis involved multiple steps where this acid was reacted with various electrophiles to yield target molecules that exhibited significant cytotoxicity against cancer cell lines .

Case Study 2: Development of Drug Candidates

Research highlighted the compound's role in synthesizing drug candidates targeting metabolic diseases. Through organocatalytic reactions, high yields of specific dihydropyran derivatives were achieved, which showed promising activity as dual PPARγ/GR modulators .

Data Tables

Application AreaDescriptionReferences
Organic SynthesisPrecursor for complex organic molecules; used in Knoevenagel condensation
Medicinal ChemistryIntermediate for synthesizing biologically active compounds
Polymer ChemistryUtilized in developing novel materials
Anticancer ResearchKey intermediate in synthesizing anticancer agents
Drug DevelopmentSource for drug candidates targeting metabolic diseases

Mechanism of Action

The mechanism by which 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations:

Ring Type and Aromaticity: The dihydropyran ring is non-aromatic and oxygen-containing, leading to reduced planarity compared to aromatic pyridine or pyrimidine derivatives. This impacts electronic properties (e.g., dipole moments) and reactivity in cycloaddition or electrophilic substitution reactions. Dihydropyridine (Hantzsch ester) is a nitrogen-containing, partially saturated ring with redox-active properties, enabling roles in NADH-like hydrogen transfer .

Ester groups in Hantzsch derivatives improve lipophilicity, favoring membrane permeability in drug design .

Pyridine-2,6-dicarboxylic acid’s dual -COOH groups enable chelation of metal ions, widely exploited in supramolecular chemistry .

Comparative Physicochemical Properties

  • Melting Points : Carboxylic acids (e.g., pyridine-2,6-dicarboxylic acid) typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esters (e.g., Hantzsch ester, 176–183°C ) have lower values.
  • Solubility : Carboxylic acids are more water-soluble than esters, aligning with their use in aqueous-phase reactions.

Biological Activity

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid (DMDHP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action. The synthesis methods and chemical reactivity of DMDHP are also discussed to provide a comprehensive overview.

Chemical Structure and Synthesis

DMDHP is characterized by a dihydropyran ring with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 2 position. The synthesis typically involves cyclization reactions using N-heterocyclic carbenes as organocatalysts, allowing for efficient formation under mild conditions.

Antimicrobial Properties

Recent studies have indicated that DMDHP and its derivatives exhibit significant antimicrobial activity. Research has shown that DMDHP can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antiviral Effects

DMDHP has been explored for its antiviral properties, particularly against viruses such as influenza and coronaviruses. It is believed to inhibit viral replication by interfering with viral entry into host cells and modulating immune responses. In vitro studies have demonstrated that DMDHP can reduce viral load in infected cell cultures .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro assays revealed that DMDHP exhibits cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells. The proposed mechanism involves induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

The biological activity of DMDHP is attributed to its ability to interact with specific molecular targets:

  • Cell Membrane Disruption : DMDHP can insert into bacterial membranes, causing structural changes that lead to cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Apoptosis Induction : By triggering mitochondrial pathways, DMDHP promotes programmed cell death in cancer cells.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Showed significant cytotoxicity in PC-3 cells with an IC50 value of 15 µM after 48 hours.
Reported antiviral effects against influenza virus with a reduction in viral titers by 80% at 10 µM concentration.

Research Applications

DMDHP serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being investigated for their potential use in developing new therapeutic agents targeting bacterial infections, viral diseases, and cancer.

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of dihydropyran carboxylic acids typically involves cyclocondensation reactions. For example, analogous compounds like triazolothiadiazine derivatives are synthesized via refluxing intermediates (e.g., hydrazine-carbothioamide) with acetic acid, followed by purification via recrystallization . Optimization includes adjusting catalyst concentrations (e.g., Lewis acids), solvent polarity (e.g., ethanol or DMF), and reaction time (12-24 hours). Monitoring by TLC or HPLC ensures completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring conformation (e.g., dihydropyran protons appear as multiplet signals between δ 4.0–5.5 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm1 ^{-1}) and O-H stretches (~2500–3000 cm1 ^{-1}) .
  • HPLC/MS : For purity assessment (>95%) and molecular ion detection .

Q. What are the stability considerations for storage and handling?

Dihydropyran derivatives are sensitive to moisture and light. Store under inert gas (N2_2) at –20°C in amber vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility of the lactone ring .

Q. What solvents are compatible for experimental use with this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while ethanol/water mixtures are ideal for recrystallization. Avoid chlorinated solvents (e.g., DCM) due to potential ring-opening reactions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (–)-camphorsulfonic acid) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can isolate enantiomers. X-ray crystallography validates absolute configuration .

Q. What catalytic applications does this compound have in heterocyclic synthesis?

The carboxylic acid group facilitates ring-opening reactions to generate intermediates for fused heterocycles. For example, coupling with hydrazines or thioureas under Pd catalysis yields triazolothiadiazines .

Q. What computational modeling approaches are recommended for predicting reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model ring strain, charge distribution, and transition states. MD simulations predict solvent interactions and stability .

Q. How should contradictory data in reaction mechanism studies be resolved?

Contradictions (e.g., competing pathways in cyclization) require kinetic isotope effects (KIE) studies and trapping of intermediates (e.g., using TEMPO). Cross-referencing with analogous systems (e.g., dihydropyridine carboxylates) clarifies mechanistic ambiguities .

Q. What strategies evaluate the compound’s biological activity in pharmacological research?

  • Enzyme inhibition assays : Test against COX-2 or lipoxygenase (IC50_{50} determination).
  • Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .

Q. How can this compound serve as a chiral building block in medicinal chemistry?

The dihydropyran ring’s rigidity and stereogenic centers enable synthesis of prostaglandin analogs or antiviral agents. Protecting group strategies (e.g., tert-butyl esters) preserve chirality during functionalization .

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